1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol is a chemical compound with significant implications in medicinal chemistry and pharmacology. It is characterized by its unique molecular structure, which includes a fluorine atom and an aminomethyl group attached to a dihydroindenol framework. This compound is of interest due to its potential biological activities and applications in various scientific fields.
The compound is identified by the Chemical Abstracts Service (CAS) number 1082399-74-3 and has been cataloged in various chemical databases, including PubChem and American Elements. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol falls under the category of organic compounds, specifically as a substituted indene derivative. Its classification can be further detailed as follows:
The synthesis of 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol can be achieved through several methods, often involving the modification of existing indene derivatives. A common synthetic route may include:
The synthesis may involve multiple steps including:
The molecular structure of 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol can be represented as follows:
The structural representation includes:
The compound's structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C9H10FNO |
Molecular Weight | 169.18 g/mol |
CAS Number | 1082399-74-3 |
IUPAC Name | 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol |
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol is not fully elucidated but may involve interactions at the molecular level with biological targets such as enzymes or receptors. Potential mechanisms include:
Research into similar compounds suggests that modifications in the indene structure can significantly alter biological activity, indicating that further studies are necessary to clarify the exact mechanism for this compound.
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
Reactivity | Reactive towards electrophiles |
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol has potential applications in various scientific fields:
The chemical landscape of 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol (C₁₀H₁₂FNO; MW 181.21 g/mol) represents a strategic integration of three pharmacologically significant elements: an indene core, fluorine substitution, and aminomethyl functionalization [1]. This compound belongs to the 2,3-dihydro-1H-indene class, characterized by a benzene ring fused to a five-membered aliphatic ring, providing conformational stability while enabling planar interactions with biological targets [1] [3]. The scaffold’s structural versatility is evidenced by its molecular formula (C₁₀H₁₂FNO) and SMILES notation (C1CC(C2=C1C=CC(=C2)F)(CN)O), which highlight the 6-fluoro substitution and 1-(aminomethyl) hydroxyl group as critical determinants of bioactivity [1]. Indene-derived compounds have garnered attention in medicinal chemistry due to their balanced lipophilicity (predicted LogP 1.5–2.0) and capacity for targeted modifications, positioning them as promising candidates for central nervous system (CNS) drug development [2] [5].
Indene scaffolds emerged as pharmacologically relevant structures in the mid-20th century, initially explored for their cycloalkylbenzene-like properties. Early analogs focused on non-fluorinated variants with simple alkylamino groups, primarily targeting peripheral inflammatory pathways [3]. The 1990s witnessed significant conceptual advancement with the development of aminoindane derivatives like rasagiline, which demonstrated neuroprotective effects in Parkinson’s disease models through MAO-B inhibition [3] [5]. This period established the indene nucleus as a viable CNS-directed scaffold due to its ability to cross the blood-brain barrier (BBB) via passive diffusion, a property enhanced by moderate molecular weight (<400 Da) and optimal lipophilicity [5] [10].
The 2010s marked a transformative phase with the strategic incorporation of halogens into the indene framework. Patent US20140309206A1 documented aminoindane derivatives with fluorine substitutions at C4/C5/C6 positions, revealing that positional isomerism profoundly influenced target engagement [3]. Comparative studies showed that 6-fluoro analogs exhibited superior metabolic stability over non-fluorinated counterparts, reducing first-pass deactivation while maintaining BBB permeability [3] [6]. This era also saw the systematic exploration of 1-position functionalization, transitioning from methyl to aminomethyl groups to enhance hydrogen-bonding capacity with neuronal receptors [3] [9].
Era | Representative Compounds | Structural Features | Primary Applications |
---|---|---|---|
1980s | Non-fluorinated aminoindanes | Basic amino groups at C1 | Peripheral analgesia |
1990s | Rasagiline analogs | Propargylamino at C1, no halogen | Neurodegenerative diseases |
2000s | 4/5-Fluoro-1-aminoindanes | Fluorine at C4/C5, primary amines | Antidepressants |
2010–Present | 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol | Fluorine at C6, aminomethyl-hydroxyl at C1 | CNS-targeted therapeutics |
Contemporary research focuses on rational optimization of 6-fluoro-1-(aminomethyl) substitution patterns to maximize target specificity. Preclinical models of non-small cell lung cancer (NSCLC) with CNS metastases demonstrated that 6-fluoro-indene derivatives accumulate in intracranial lesions at concentrations exceeding plasma levels by 2.3-fold, validating the scaffold’s CNS bioavailability [5]. This historical trajectory underscores the scaffold’s transition from peripheral-acting agents to precision-targeted neurotherapeutics.
Fluorination at the C6 position of the indene scaffold induces multifaceted improvements in physicochemical and pharmacokinetic properties. The fluorine atom (van der Waals radius: 1.47 Å) serves as a bioisostere for hydroxyl groups while providing superior metabolic resistance due to the high C–F bond strength (472 kJ/mol) [6] [10]. In 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol, the para-oriented fluorine on the benzene ring withdraws electron density, lowering the pKa of the aminomethyl group (predicted pKa 9–10) and enhancing protonation-dependent BBB uptake [2] [6]. This electronic perturbation also reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life in preclinical models [6].
Position-specific fluorine effects are particularly pronounced in indene derivatives. Comparative studies between 4-fluoro, 5-fluoro, and 6-fluoro isomers reveal that C6 fluorination maximizes hydrophobic interactions with target proteins while minimizing steric clashes. As noted in fluorination research: "Fluorination at C4 improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets" [6]. For the 6-fluoro isomer, this translates to a 40% increase in metabolic stability (hepatic microsomal assay) relative to the 5-fluoro analog, attributed to reduced epoxidation at the fused ring junction [1] [6].
Position | Lipophilicity (ΔLogP) | Metabolic Stability (t₁/₂ min) | Protein Binding (% Bound) |
---|---|---|---|
C4 | +0.35 | 24.1 ± 3.2 | 78.2% |
C5 | +0.41 | 18.7 ± 2.8 | 82.5% |
C6 | +0.49 | 36.9 ± 4.1 | 75.4% |
No F | Reference | 8.5 ± 1.3 | 68.7% |
Fluorine’s influence extends to molecular conformation and target binding. The 6-fluoro substituent induces a 15° dihedral angle between the benzene ring and fused aliphatic ring, optimizing the spatial orientation of the aminomethyl-hydroxyl motif for interaction with neuronal receptors [1] [9]. Nuclear magnetic resonance (NMR) studies confirm that this fluorine-mediated torsional effect stabilizes a bioactive conformation inaccessible to non-fluorinated analogs, explaining the 6-fluoro derivative’s 3-fold higher potency in GABA_A receptor binding assays [6] [10]. These attributes collectively position C6 fluorination as a strategic enhancement for CNS-directed indene derivatives.
The 1-(aminomethyl) functional group serves as a molecular linchpin for CNS engagement through three synergistic mechanisms: facilitated blood-brain barrier (BBB) transit, neuronal receptor recognition, and adjustable basicity for tissue-specific distribution. Unlike primary amines in early indene derivatives, the aminomethyl moiety (–CH₂NH₂) exhibits enhanced BBB permeability due to reduced efflux by P-glycoprotein transporters. This advantage stems from the group’s moderated basicity (predicted pKa 9–10 versus >10 for alkylamines), which balances protonation-dependent endothelial uptake and intracellular release [5] [9]. Preclinical evaluations of fluorinated indenes demonstrate that aminomethyl derivatives achieve brain-to-plasma ratios of 0.8–1.2, exceeding the 0.3–0.5 ratios of methylamino analogs [5] [7].
Neuronal targeting is further augmented by the aminomethyl group’s dual hydrogen-bonding capability. Molecular docking studies reveal that the –CH₂NH₂ moiety forms salt bridges with glutamic acid residues in GABA_A receptors (bond distance: 2.8 Å) while the hydroxyl group engages in hydrogen bonding with serine residues [9]. This bifunctional interaction is structurally impossible in monofunctionalized indenes, explaining the 6-fold higher receptor affinity of 1-(aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol over its 1-hydroxy or 1-aminomethyl counterparts [2] [9]. Additionally, the aminomethyl group serves as a synthetic handle for prodrug strategies or structural diversification, enabling optimized pharmacokinetic profiles without altering core targeting functions [3] [7].
Feature | Role in CNS Targeting | Experimental Evidence |
---|---|---|
Aminomethyl group | - BBB permeability via reduced P-gp recognition- Hydrogen bonding with neuronal receptors | 2.1-fold higher brain uptake than amino analogs [5] |
Tertiary alcohol at C1 | - Conformational locking of scaffold- H-bond donation to targets | 73% increase in receptor occupancy [2] |
Fluorine at C6 | - Electron withdrawal to lower amine pKa- Metabolic stabilization | 40% higher microsomal stability than C5-F [6] |
Emerging delivery paradigms exploit the aminomethyl group’s compatibility with neuronal transport mechanisms. TACL-peptide conjugates leverage retrograde axonal transport after intraperitoneal administration, with studies showing that aminomethyl-containing compounds exhibit 2.3-fold higher spinal cord accumulation than non-aminated analogs [7]. This transport is energy-dependent and saturable, consistent with carrier-mediated neuronal uptake rather than passive diffusion. Such targeted delivery minimizes systemic exposure, reducing off-target effects while maximizing therapeutic CNS concentrations [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1